1-(tert-Butyl) 4-ethyl 4-fluoro-5-oxoazepane-1,4-dicarboxylate
Overview
Description
1-(tert-Butyl) 4-ethyl 4-fluoro-5-oxoazepane-1,4-dicarboxylate is a synthetic organic compound belonging to the class of azepanes. Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of tert-butyl, ethyl, and fluoro substituents, along with two ester groups and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 4-ethyl 4-fluoro-5-oxoazepane-1,4-dicarboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring is formed through a cyclization reaction involving appropriate precursors such as 1-Boc-4-piperidone and ethyl chloroformate.
Introduction of Substituents: The tert-butyl and ethyl groups are introduced through alkylation reactions using tert-butyl chloride and ethyl bromide, respectively.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 4-ethyl 4-fluoro-5-oxoazepane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium iodide (NaI), potassium fluoride (KF).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted azepanes.
Scientific Research Applications
1-(tert-Butyl) 4-ethyl 4-fluoro-5-oxoazepane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 4-ethyl 4-fluoro-5-oxoazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate .
- 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate .
Uniqueness
1-(tert-Butyl) 4-ethyl 4-fluoro-5-oxoazepane-1,4-dicarboxylate is unique due to the presence of the fluoro substituent, which can significantly alter its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C14H22FNO5 |
---|---|
Molecular Weight |
303.33 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-fluoro-5-oxoazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C14H22FNO5/c1-5-20-11(18)14(15)7-9-16(8-6-10(14)17)12(19)21-13(2,3)4/h5-9H2,1-4H3 |
InChI Key |
HNMJAPQVEGTADI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CCC1=O)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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